diethyl[(methylsulfanyl)methyl]amine
Description
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Structure
3D Structure
Properties
CAS No. |
61940-56-5 |
|---|---|
Molecular Formula |
C6H15NS |
Molecular Weight |
133.26 g/mol |
IUPAC Name |
N-ethyl-N-(methylsulfanylmethyl)ethanamine |
InChI |
InChI=1S/C6H15NS/c1-4-7(5-2)6-8-3/h4-6H2,1-3H3 |
InChI Key |
OFKMJTXGZQSFBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CSC |
Purity |
95 |
Origin of Product |
United States |
Alkylation with Chloromethyl Methyl Sulfide:the Most Direct Method Involves the Use of Chloromethyl Methyl Sulfide Clch₂sch₃ , Also Known As Methylthiomethyl Chloride Mtmcl Wikipedia.orgnih.gov. This Reagent is an Effective Electrophile Where the Carbon Atom is Activated by the Adjacent Chlorine Atom. Diethylamine, Acting As a Nucleophile, Attacks This Carbon, Displacing the Chloride and Forming the Desired N C Bond.
Reaction: (CH₃CH₂)₂NH + ClCH₂SCH₃ → (CH₃CH₂)₂NCH₂SCH₃ + HCl
This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise form a salt with the starting amine and halt the reaction.
Mannich Type Condensation:a Second, Classic Approach is the One Pot Condensation of Diethylamine, Formaldehyde, and Methanethiol Ch₃sh . This Reaction Proceeds Via the Initial Formation of an Eschenmoser Like Salt or an Iminium Ion from Diethylamine and Formaldehyde. This Electrophilic Intermediate is then Readily Attacked by the Nucleophilic Sulfur of Methanethiol to Form the Final Product. This Method Avoids the Need to Pre Synthesize and Handle the Potentially Hazardous Chloromethyl Methyl Sulfideacs.org.
Convergent and Divergent Synthetic Routes
The synthesis of this compound and its analogues can be designed using both convergent and divergent strategies to maximize efficiency and build molecular diversity.
A divergent synthesis begins with a common intermediate that can be elaborated into a variety of structurally related analogues. For this class of compounds, a versatile central precursor is the N,N-diethyl(methylsulfanyl)methaniminium ion. This thionium (B1214772) ion, formed by the oxidation of this compound itself or through other routes, can serve as a branching point.
Divergent Strategy Example:
Start with a common core: Synthesize this compound as the central precursor.
Generate a reactive intermediate: Oxidize the precursor to form the corresponding sulfoxide (B87167), which can then be activated (e.g., via a Pummerer-type reaction) to generate an electrophilic intermediate. wikipedia.org
Introduce diversity: This reactive intermediate can be trapped by a wide range of different nucleophiles (e.g., organometallics, enolates, heterocycles) to generate a library of analogues with diverse substitutions at the carbon atom, demonstrating a divergent approach.
This dual approach allows for both the efficient assembly of the primary target and the subsequent generation of a diverse library of related compounds from a single, readily accessible intermediate.
Stereoselective Synthesis of Chiral Sulfinyl Compounds (Relevance to Analogues)
While this compound itself is achiral, its analogues containing a sulfoxide group, such as diethyl[(methylsulfinyl)methyl]amine, possess a stereogenic center at the sulfur atom. The synthesis of these chiral sulfinyl compounds in an enantiomerically pure or enriched form is of significant interest and can be achieved through several stereoselective methods.
One major route is the asymmetric oxidation of the corresponding prochiral sulfide (this compound). This transformation can be accomplished using chiral oxidizing agents or, more commonly, a stoichiometric oxidant in the presence of a chiral metal catalyst. nih.gov Various catalytic systems, often based on titanium, vanadium, or manganese complexes with chiral ligands, have been developed to achieve high enantioselectivity in the oxidation of sulfides to sulfoxides.
Another powerful strategy involves the diastereoselective addition of nucleophiles to N-sulfinyl imines . This method is particularly useful for constructing chiral amines and can be adapted for sulfinyl analogues. The process involves:
Condensation of an aldehyde with a chiral sulfinamide (e.g., tert-butanesulfinamide) to form a chiral N-sulfinyl imine.
Diastereoselective addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to the C=N bond. The chiral sulfinyl group on the nitrogen atom directs the incoming nucleophile to one face of the imine, controlling the stereochemistry of the newly formed C-C bond and the adjacent amine center.
Subsequent removal of the chiral sulfinyl auxiliary reveals the chiral amine.
The asymmetric Pummerer rearrangement represents another sophisticated method for accessing chiral α-acyloxy thioethers, which are precursors to chiral sulfinyl compounds. wikipedia.orgacs.org This reaction involves the activation of a chiral sulfoxide with an acylating agent (like acetic anhydride), leading to a rearrangement that forms a new stereocenter at the α-carbon. acs.org The stereochemical outcome can be highly dependent on the chirality of the starting sulfoxide and the reaction conditions, allowing for the transfer of chirality from sulfur to an adjacent carbon atom. acs.org
| Method | Key Transformation | Basis of Stereocontrol | Reference |
|---|---|---|---|
| Asymmetric Oxidation | Sulfide to Sulfoxide | Use of a chiral catalyst or reagent during oxidation. | nih.gov |
| Addition to N-Sulfinyl Imines | Imine to Amine | Chiral sulfinyl auxiliary directs the approach of a nucleophile. | rsc.org |
| Asymmetric Pummerer Rearrangement | Sulfoxide to α-Acyloxy Thioether | Chirality transfer from the starting sulfoxide to the product. | wikipedia.orgacs.orgacs.org |
Chemical Reactivity and Transformation Pathways of Diethyl Methylsulfanyl Methyl Amine
Nucleophilic Reactivity of the Tertiary Amine Moiety
The lone pair of electrons on the nitrogen atom of the diethylamino group confers nucleophilic and basic properties to the molecule. This allows it to react with a range of electrophilic species.
Reactions with Electrophilic Carbonyl Compounds (Imines and Enamines)
The reaction of carbonyl compounds with amines is a fundamental transformation in organic chemistry. However, the outcome is highly dependent on the nature of the amine.
Imines are formed from the condensation of aldehydes or ketones with primary amines . wikipedia.orglibretexts.org
Enamines are formed from the reaction of enolizable aldehydes or ketones with secondary amines . libretexts.orgmakingmolecules.commasterorganicchemistry.com
Being a tertiary amine , diethyl[(methylsulfanyl)methyl]amine does not possess the necessary N-H protons to undergo direct condensation to form a stable imine or enamine. libretexts.orgyoutube.com After the initial nucleophilic addition to the carbonyl group to form a zwitterionic intermediate (a hemiaminal ether), there is no proton on the nitrogen that can be eliminated.
However, tertiary amines like this compound can play a crucial role as base catalysts in enamine formation from a secondary amine and a carbonyl compound. acs.org In the acid-catalyzed mechanism of enamine formation, a key step is the deprotonation of an iminium ion intermediate to form the final enamine product. A tertiary amine, being non-nucleophilic enough not to compete in the initial attack but basic enough to facilitate proton transfer, can serve as the base in this step. makingmolecules.comyoutube.com
Table 1: Role of Amine Type in Reactions with Carbonyls
| Amine Type | Reactant | Product | Role of this compound |
| Primary (R-NH₂) | Aldehyde/Ketone | Imine | Not directly involved; different reaction pathway. |
| Secondary (R₂NH) | Aldehyde/Ketone | Enamine | Can act as a non-nucleophilic base catalyst. acs.org |
| Tertiary (R₃N) | Aldehyde/Ketone | No stable condensation product | Reactant itself. |
Acylation and Related Functionalization Reactions
Tertiary amines react readily with highly electrophilic acylating agents, such as acyl chlorides, to form N-acylammonium salts. simply.sciencechemguide.co.uk In this reaction, the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a highly reactive N-acyl diethyl[(methylsulfanyl)methyl]ammonium chloride intermediate. chemguide.co.uk
These acylammonium salts are potent acylating agents themselves and can be used to transfer the acyl group to other nucleophiles. youtube.com Furthermore, when derived from α,β-unsaturated acyl chlorides, the resulting α,β-unsaturated acylammonium salts are versatile intermediates in modern organic synthesis, participating in a wide array of transformations including Michael additions and cycloadditions. nih.govdanielromogroup.comrsc.org The reaction with this compound would generate an analogous reactive species, poised for further synthetic manipulations.
Reactivity of the (Methylsulfanyl)methyl Group
The sulfur-containing portion of the molecule offers additional reaction pathways, distinct from the reactivity of the amine.
Oxidation Reactions to Sulfoxides and Sulfones
The sulfur atom in the (methylsulfanyl)methyl group is in a low oxidation state and is readily oxidized. Thioethers (sulfides) are commonly oxidized to sulfoxides and subsequently to sulfones using various oxidizing agents. derpharmachemica.commasterorganicchemistry.com This two-step oxidation allows for the selective formation of either product by controlling the reaction conditions, such as temperature and stoichiometry of the oxidant. nih.gov
Common oxidants for this transformation include:
meta-Chloroperoxybenzoic acid (m-CPBA): A widely used reagent for this purpose. Using approximately one equivalent of m-CPBA, often at low temperatures (e.g., -78 °C), typically yields the sulfoxide (B87167). nih.gov The use of two or more equivalents leads to the formation of the sulfone. derpharmachemica.comresearchgate.net
Hydrogen Peroxide (H₂O₂): Another common oxidant, often used with a catalyst. rsc.org
Oxone® (Potassium peroxymonosulfate): A versatile and powerful oxidant for converting sulfides to sulfones. chemicalforums.com
The reaction proceeds via nucleophilic attack of the electron-rich sulfur atom on the oxidant. The resulting diethyl[(methylsulfinyl)methyl]amine (the sulfoxide) and diethyl[(methylsulfonyl)methyl]amine (the sulfone) are compounds with significantly different physical and chemical properties, such as polarity and the electron-withdrawing nature of the sulfur group. nih.gov
Table 2: Representative Conditions for Thioether Oxidation
| Starting Material (Analogue) | Oxidant (Equivalents) | Conditions | Major Product | Reference |
| Phenylbutylthioether | m-CPBA (1.0) | 0 °C, 30 min | Phenylbutylsulfoxide | derpharmachemica.com |
| Phenylbutylthioether | m-CPBA (2.0) | 35 °C, 30 min | Phenylbutylsulfone | derpharmachemica.com |
| 26-Thiodiosgenin | m-CPBA (1.1) | -78 °C, 2 h | Sulfoxide | nih.gov |
| 26-Thiodiosgenin | m-CPBA (2.2) | -40 °C | Sulfone | nih.gov |
| Thioanisole | NaOCl | Fast | Sulfoxide | acs.org |
Potential as a C1 Synthon or Methylene (B1212753) Transfer Agent (Analogous to DMSO)
The (methylsulfanyl)methyl group has the potential to function as a C1 synthon, which is a single-carbon building block in organic synthesis. This reactivity is analogous to that of dimethyl sulfoxide (DMSO). The protons on the methyl group adjacent to the sulfur are acidic enough to be removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium). This process is known as α-lithiation or α-metallation. nih.govresearchgate.net
Deprotonation would generate a carbanion, diethylamino-methyl(lithiomethyl)sulfide. This lithiated species is a potent nucleophile and can react with various electrophiles (e.g., alkyl halides, carbonyl compounds, epoxides), thereby forming a new carbon-carbon bond. This two-step sequence of deprotonation followed by reaction with an electrophile allows for the introduction of a CH₂-S-CH₂-N(Et)₂ unit into a molecule, demonstrating its utility as a methylene transfer agent or a more complex building block.
Mechanisms of Key Transformations Involving the Compound
The primary transformations of this compound are governed by well-established reaction mechanisms.
Mechanism of Acylation: The reaction with an acyl chloride proceeds via a nucleophilic addition-elimination mechanism . The lone pair on the tertiary nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating the chloride ion as a good leaving group. The final product is the N-acylammonium salt. chemguide.co.ukchemguide.co.uk
Mechanism of Oxidation to Sulfoxide: The oxidation of the thioether group with a peroxy acid like m-CPBA involves the sulfur atom acting as the nucleophile. The sulfur attacks the terminal oxygen atom of the peroxy acid (the one furthest from the carbonyl group). This is a concerted process where the O-O bond is cleaved, and a proton is transferred, resulting in the formation of the sulfoxide and the corresponding carboxylic acid (e.g., m-chlorobenzoic acid). researchgate.netacs.org Further oxidation to the sulfone follows a similar pathway, with the sulfoxide sulfur atom acting as the nucleophile.
Mechanism of Catalysis in Enamine Formation: When acting as a base catalyst for enamine formation, this compound does not enter the primary reaction cycle. The reaction first proceeds through the nucleophilic attack of a secondary amine on a carbonyl, followed by acid-catalyzed dehydration to form an iminium ion. This compound then acts as a non-nucleophilic base to abstract an α-proton from the iminium ion, leading to the formation of the C=C double bond of the enamine and regenerating the catalyst. libretexts.orgmakingmolecules.comyoutube.com
Stability and Degradation Pathways in Diverse Chemical Environments
The stability of this compound is intrinsically linked to the chemical environment it is in. The presence of acidic or basic conditions, oxidizing agents, and elevated temperatures can all potentially lead to its transformation and degradation.
Hydrolytic Stability:
The C-N and C-S bonds within the molecule are generally stable to hydrolysis under neutral conditions. However, the structure can be viewed as an N,S-acetal, a functional group that is known to be susceptible to cleavage under acidic conditions. The acid-catalyzed hydrolysis would likely proceed via protonation of the nitrogen atom, followed by nucleophilic attack of water on the adjacent carbon atom, leading to the cleavage of the C-N bond. This would result in the formation of diethylamine (B46881), formaldehyde, and methanethiol (B179389).
Oxidative Degradation:
The sulfur atom in the methylsulfanyl group is susceptible to oxidation. nih.gov Thioethers can be readily oxidized to sulfoxides and subsequently to sulfones by common oxidizing agents. nih.gov Therefore, in an oxidative environment, this compound would be expected to degrade into diethyl[(methylsulfinyl)methyl]amine and further to diethyl[(methylsulfonyl)methyl]amine. The tertiary amine group is also susceptible to oxidation, which can lead to a variety of degradation products, including N-oxides and products of dealkylation. hw.ac.uk The specific products formed would depend on the nature of the oxidant and the reaction conditions.
Thermal Degradation:
At elevated temperatures, amines can undergo thermal degradation. researchgate.net For tertiary amines, this can involve the elimination of alkenes (Hofmann elimination) if a suitable beta-hydrogen is present, or homolytic cleavage of C-N and C-C bonds. In the case of this compound, heating could potentially lead to the cleavage of the ethyl groups or the methylsulfanylmethyl group. The presence of the sulfur atom might also influence the thermal degradation pathways, potentially leading to the formation of various sulfur-containing volatile compounds. Studies on related amines used in industrial processes, such as methyldiethanolamine (MDEA), show that thermal degradation can lead to a complex mixture of products, including smaller amines and other organic compounds. forcetechnology.comresearchgate.net
Table of Potential Degradation Products:
Below is a table summarizing the potential degradation products of this compound based on general chemical principles of related functional groups.
| Degradation Pathway | Potential Products |
| Acid-Catalyzed Hydrolysis | Diethylamine, Formaldehyde, Methanethiol |
| Oxidation | Diethyl[(methylsulfinyl)methyl]amine, Diethyl[(methylsulfonyl)methyl]amine, Diethylamine N-oxide |
| Thermal Degradation | Diethylamine, Ethylene, Methylamine (B109427), and various fragmentation products |
It is important to note that the information presented here is based on the general reactivity of the functional groups present in this compound. Detailed experimental studies are necessary to definitively identify the specific degradation products and the kinetics of the degradation pathways under various conditions.
Role As a Synthetic Reagent and Building Block in Complex Molecular Construction
Precursor in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency in creating complex molecules from three or more starting materials in a single step. Diethyl[(methylsulfanyl)methyl]amine and related structures have been implicated in such reactions, although direct and extensive literature on this specific compound's role is still emerging. The principles of MCRs often rely on the sequential and compatible reactions of different functional groups. For instance, the amine and thiol functionalities, present in a latent form in this compound, are key players in various MCRs. A bioinspired one-pot furan-thiol-amine multicomponent reaction has been developed for creating N-pyrrole heterocycles, showcasing the power of combining these functional groups to achieve molecular diversity. nih.gov While not directly employing this compound, this reaction highlights the synthetic potential of its core functionalities in MCRs for applications like peptide labeling and the synthesis of macrocyclic peptides. nih.gov Other MCRs, such as the Betti and Bargellini reactions, demonstrate the construction of complex scaffolds like naphtho[1,2-f] organic-chemistry.orgchim.itoxazepines from simple starting materials, further illustrating the strategic importance of amine-containing building blocks in convergent synthesis. chemicalpapers.com
Utility in Carbon-Heteroatom Bond Formation
The formation of carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, is a cornerstone of organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and materials. The structural components of this compound make it an intriguing, though not yet widely documented, participant in such transformations.
Research has shown that related amine and sulfur-containing compounds are pivotal in various bond-forming strategies. For example, the synthesis of substituted ureas from aliphatic amines using S,S-dimethyl dithiocarbonate as a phosgene (B1210022) substitute proceeds through intermediates where C-N and C-S bonds are manipulated. organic-chemistry.org This process, which can be conducted in water, highlights a green chemistry approach to forming these crucial bonds. organic-chemistry.org Similarly, the synthesis of monomethylamines from N-substituted carbonylimidazoles involves the formation of C-N bonds under mild reduction conditions. nih.gov
Theoretical studies on the reaction of urea (B33335) with methylamine (B109427) have shed light on the mechanisms of C-N bond formation, revealing the stepwise nature of nucleophilic addition and the influence of catalysts. researchgate.net These fundamental insights are applicable to understanding how the amine moiety of this compound could engage in similar bond-forming reactions.
Application in the Synthesis of Heterocyclic Systems (e.g., Triazines, Oxazoles)
One of the most significant applications of reagents with structures analogous to this compound is in the synthesis of heterocyclic compounds, which are core components of many biologically active molecules.
Synthesis of Triazines
The 1,3,5-triazine (B166579) ring is a key structural motif found in a range of functional molecules. chim.it The synthesis of triazine derivatives can be achieved through various methods, including the cyclotrimerization of nitriles or the reaction of biguanides with esters. chim.itnih.gov For instance, metformin (B114582) hydrochloride has been used to synthesize N2,N2-Dimethyl-6-pentadecyl-1,3,5-triazine-2,4-diamine in a one-pot reaction. nih.gov Fused heterocyclic 1,3,5-triazines have also been prepared from N-acyl imidates and various heterocyclic amines, such as 5-aminopyrazole and 2-aminobenzimidazole, leading to compounds with potential anticancer and antioxidant activities. nih.gov While direct use of this compound is not explicitly detailed in these examples, the underlying chemistry often involves the reaction of amine functionalities to construct the triazine core. nih.govnih.govresearchgate.netmdpi.com
| Precursor | Reagent | Resulting Heterocycle | Reference |
| 5-Amino pyrazole | N-Acyl imidates | Pyrazolo[1,5-a] organic-chemistry.orgnih.govnih.govtriazine | nih.gov |
| 2-Aminobenzimidazole | N-Acyl imidates | Benzo chim.itnih.govimidazo[1,2-a] organic-chemistry.orgnih.govnih.govtriazine | nih.gov |
| 3-Amino-1,2,4-triazole | N-Acyl imidates | organic-chemistry.orgchim.itresearchgate.nettriazolo [2,3-a] organic-chemistry.orgnih.govnih.govtriazine | nih.gov |
| Metformin hydrochloride | Isopropyl palmitate | N2,N2-Dimethyl-6-pentadecyl-1,3,5-triazine-2,4-diamine | nih.gov |
Development of Novel Reagents Incorporating the Diethylaminomethylsulfanyl Structure
The unique combination of functional groups in this compound provides a platform for the development of novel reagents with tailored reactivity. The general class of compounds containing the aminomethylsulfanyl moiety can be seen as precursors to various reactive intermediates. For example, Eschenmoser's salt, a powerful aminomethylating agent, shares the structural feature of a nitrogen atom attached to a methylene (B1212753) group, which is also bonded to a heteroatom. While not identical, the underlying principle of generating a reactive electrophilic or nucleophilic species from such a structure is a common theme in organic synthesis.
The development of reagents for specific transformations often involves modifying a core structure to fine-tune its electronic and steric properties. The diethylaminomethylsulfanyl scaffold offers several points for modification—the ethyl groups on the nitrogen, the methyl group on the sulfur, and the central methylene bridge—allowing for the potential creation of a library of reagents with diverse applications in organic synthesis.
Intermediate in the Preparation of Advanced Materials or Functional Molecules
The utility of this compound and its structural motifs extends beyond traditional organic synthesis into the realm of materials science and the creation of functional molecules. For instance, the triazine heterocycle, which can be synthesized using amine precursors, is a key component in the development of advanced materials due to its ability to form structured patterns through intermolecular interactions. chim.it
Furthermore, compounds derived from similar building blocks have found applications as functional molecules in various fields. Methyl ketones, for example, which can be conceptually linked through the manipulation of the methylsulfanyl group, have been studied as a novel class of biofuels. rsc.org The synthesis of such molecules often requires versatile intermediates that can introduce specific functional groups, a role that this compound and its derivatives are well-suited to play. The development of N-methylimidazole, a capping agent used in oligonucleotide synthesis, has highlighted the need for pure reagents, as impurities like 1,3,5-trimethylhexahydro-1,3,5-triazine (B85523) can lead to unwanted adducts. google.com This underscores the importance of well-defined intermediates in the synthesis of high-purity functional molecules.
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to Diethyl Methylsulfanyl Methyl Amine and Analogues
High-Resolution NMR Spectroscopy for Mechanistic Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and stereochemistry of molecules in solution. For diethyl[(methylsulfanyl)methyl]amine and its analogues, ¹H and ¹³C NMR provide critical data for confirming molecular structures and investigating reaction mechanisms.
In studies of related compounds, such as 2-[(methylsulfanyl)(N-methylphenylamino)methylidene]-1,3-diphenylpropane-1,3-dione, ¹H NMR is instrumental in identifying key structural features. For instance, the ¹H NMR spectrum of this analogue showed aromatic multiplet signals between δ 7.03-8.19, along with two distinct singlet signals at δ 2.07 and 2.40, corresponding to the S-CH₃ and N-CH₃ protons, respectively minosegibutor.hu. This precise assignment of chemical shifts allows researchers to track transformations involving these groups during a chemical reaction.
The complete assignment of ¹H and ¹³C NMR spectra for analogues like 4'-substituted diethyl 1-methylthio-2-oxo-2-phenylethylphosphonates further demonstrates the utility of NMR in detailed structural analysis nih.gov. While the specific spectrum for this compound is not detailed in the literature, data for structurally similar amines such as N,N-diethylmethylamine are available and provide a reference for expected chemical shifts chemicalbook.com. The complexity of splitting patterns, governed by the n+1 rule for adjacent non-equivalent protons, can offer further insights into the connectivity of atoms, although this can sometimes be complicated in amines by proton exchange unless the sample is ultra-pure docbrown.info.
Table 1: Representative ¹H NMR Spectral Data for an Analogue Compound
This table is interactive and allows for sorting.
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Aromatic Protons | 7.03-8.19 | Multiplet | minosegibutor.hu |
| S-CH₃ | 2.07 | Singlet | minosegibutor.hu |
Mass Spectrometry for Elucidating Reaction Products and Intermediates
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of compounds, as well as for identifying unknown reaction products and transient intermediates.
In the analysis of reaction products of this compound analogues, MS provides definitive evidence for the proposed structures. For example, the mass spectrum of 2-[(methylsulfanyl)(N-methylphenylamino)methylidene]-1,3-diphenylpropane-1,3-dione displayed a molecular ion peak at m/z 387, which is consistent with its calculated molecular weight minosegibutor.hu. Similarly, in reactions of its derivatives with heterocyclic amines, the resulting products were confirmed by the presence of molecular ion peaks corresponding to their expected masses minosegibutor.hu.
X-ray Crystallography for Solid-State Structural Determination (e.g., Related Dithiocarbazate Derivatives)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not reported, extensive crystallographic studies have been conducted on structurally related dithiocarbazate derivatives and their Schiff base metal complexes, providing valuable insights into the conformational preferences and intermolecular interactions of molecules containing the N-C-S linkage nih.govupm.edu.mymdpi.comtandfonline.comresearchgate.net.
Single-crystal X-ray diffraction studies on dithiocarbazate Schiff base ligands reveal detailed information about bond lengths, bond angles, and crystal packing nih.gov. For instance, the analysis of S-4-methylbenzyl-β-N-(2-methoxybenzylmethylene)dithiocarbazate showed that the dithiocarbazate backbone is nearly coplanar nih.gov. In the solid state, dithiocarbazates are found to exist as cis-trans and trans-cis isomers upm.edu.my. These ligands can coordinate to metal ions in different modes, most commonly through the sulfur and β-nitrogen atoms (NS mode) upm.edu.my.
The crystal structures of metal complexes with these ligands, such as those of Ni(II) and Zn(II), have been determined, revealing geometries like square planar and distorted tetrahedral, respectively tandfonline.comresearchgate.net. These structures are often stabilized by various intra- and intermolecular hydrogen bonds tandfonline.com.
Table 2: Selected Crystallographic Data for a Dithiocarbazate Derivative
This table is interactive and allows for sorting.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | nih.gov |
| C2-S2 bond length (Å) | Value not specified | nih.gov |
| C1-S1 bond length (Å) | Value not specified | nih.gov |
Advanced Vibrational Spectroscopy (e.g., FT-IR, Raman) for Conformational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. These techniques are highly sensitive to molecular structure, conformation, and bonding.
FT-IR and Raman are complementary techniques; vibrations that are strong in Raman may be weak in IR, and vice versa thermofisher.comspectroscopyonline.com. For molecules containing thioamide groups, which are structurally related to this compound, characteristic vibrational bands have been identified. The "thioamide bands" (A through G) appear at specific frequencies and can be used for structural diagnosis actachemscand.org. The G band, often found below 800 cm⁻¹, is considered to have a significant contribution from the C-S stretching vibration actachemscand.org.
In the characterization of dithiocarbazate Schiff bases and their metal complexes, FT-IR is used to confirm the formation of the ligand and its coordination to the metal ion. The appearance of a peak around 1500–1600 cm⁻¹ corresponds to the imine (C=N) group, and a shift in this peak upon complexation indicates coordination mdpi.com. The combination of FT-IR and Raman spectroscopy, supported by Density Functional Theory (DFT) calculations, allows for a detailed interpretation of the vibrational spectra and conformational analysis of related molecules like 4-Aminomethylpiperidine nih.gov.
Table 3: Characteristic IR Bands for Thioamides and Related Compounds
This table is interactive and allows for sorting.
| Band | Approximate Wavenumber (cm⁻¹) | Primary Vibrational Mode Contribution | Reference |
|---|---|---|---|
| Imine (C=N) | 1500-1600 | C=N stretch | mdpi.com |
| Thioamide B | ~1500 | C-N stretch, N-H bend | actachemscand.org |
| Thioamide C | ~1300-1400 | C-N stretch, N-H bend | actachemscand.org |
Advanced Spectroscopic Techniques for Investigating Reaction Kinetics
Spectroscopic techniques are crucial for monitoring the progress of chemical reactions and elucidating their kinetics and mechanisms. By observing the change in concentration of reactants, intermediates, and products over time, detailed rate laws and mechanistic pathways can be determined.
For reactions involving analogues of this compound, such as the reaction of methyl β-methylthio-α-nitrocinnamate with amines like piperidine and morpholine, UV-Vis spectroscopy is employed to follow the reaction kinetics nih.govdntb.gov.ua. In some cases, these studies reveal the presence of accumulating intermediates. For example, the reaction of the aforementioned cinnamate with piperidine showed two distinct kinetic processes when monitored at the wavelength of maximum absorbance (λ_max) of the substrate, but only one process at the λ_max of the product nih.gov. This observation provided strong evidence for the formation and subsequent decay of a reaction intermediate nih.gov.
Kinetic studies of S_NAr reactions involving biothiols with substrates like 1-chloro-2,4-dinitrobenzene also utilize spectroscopic methods to determine reaction rates and Brønsted-type slope parameters (β_nuc) frontiersin.org. These parameters help in assigning whether the reaction mechanism is concerted or stepwise frontiersin.org. Mass spectrometry can further support these studies by confirming that the reaction proceeds through a specific pathway, for instance, by showing that the nucleophilic attack occurs at the -SH group frontiersin.org.
Computational and Theoretical Investigations of Diethyl Methylsulfanyl Methyl Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov For diethyl[(methylsulfanyl)methyl]amine, methods like Hartree-Fock (HF) theory and, more commonly, Density Functional Theory (DFT), are employed to approximate solutions to the Schrödinger equation, providing detailed information about its electronic structure. nih.gov
These calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and determine the electrostatic potential map. The energies and shapes of the HOMO and LUMO are critical in predicting the molecule's reactivity. For instance, the HOMO location indicates the most likely site for electrophilic attack, while the LUMO location suggests the site for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
Quantum descriptors derived from these calculations, such as electronegativity, chemical hardness, and the electrophilicity index, can be used to build structure-activity relationships and predict how this compound might behave in various chemical environments. nih.gov Machine learning models are increasingly being combined with quantum chemical calculations to accelerate the prediction of these properties for a large number of molecules. rsc.org
Table 1: Representative Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance in Predicting Reactivity |
| HOMO Energy | Indicates the ability to donate electrons (nucleophilicity). Higher energy often corresponds to higher reactivity towards electrophiles. |
| LUMO Energy | Indicates the ability to accept electrons (electrophilicity). Lower energy often corresponds to higher reactivity towards nucleophiles. |
| HOMO-LUMO Gap | A smaller gap generally suggests higher chemical reactivity and lower kinetic stability. |
| Electron Density | Reveals the electron-rich and electron-deficient regions of the molecule, guiding predictions of intermolecular interactions and reaction sites. |
| Electronegativity (χ) | Measures the power of an atom or group of atoms to attract electrons towards itself. |
| Chemical Hardness (η) | Measures the resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap implies greater hardness. |
| Electrophilicity Index (ω) | A global reactivity index that quantifies the electrophilic power of a molecule. |
Density Functional Theory (DFT) Studies on Conformational Preferences and Tautomerism
Density Functional Theory (DFT) is a powerful tool for investigating the three-dimensional structure and dynamic behavior of molecules like this compound. youtube.com The presence of flexible ethyl groups and the N-C-S linkage allows for multiple rotational isomers (conformers) with different energies.
DFT calculations can be used to perform a conformational analysis by systematically rotating the rotatable bonds and calculating the energy of each resulting geometry. This process identifies the lowest energy (most stable) conformers and the energy barriers between them. For related N,O-acetals, computational studies have revealed the influence of substituents and intramolecular interactions on the preferred conformation, which would be analogous for the N,S-acetal structure of this compound. acs.org
Furthermore, DFT is highly effective in studying tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. For thioaminals, a potential tautomeric equilibrium could exist, although it is generally less common than in keto-enol systems. DFT calculations can determine the relative energies of potential tautomers, providing insight into which form is more stable and therefore more populated at equilibrium. mdpi.comarxiv.org Studies on related triazole systems have shown that the stability of tautomers can be significantly influenced by the solvent environment, a factor that can be modeled using continuum solvation models within the DFT framework. arxiv.org
Mechanistic Studies Through Computational Modeling of Reaction Pathways
Computational modeling is an invaluable tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, this could involve modeling its formation, typically from the reaction of diethylamine (B46881), formaldehyde, and methanethiol (B179389), or its subsequent reactions. The proposed mechanism for thioaminal formation often proceeds through an iminium ion intermediate, which can then react with a thiol. mdpi.com
By applying DFT or higher-level ab initio methods, the potential energy surface of a reaction can be mapped out. This involves:
Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized to find their lowest energy structures.
Finding Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational algorithms are used to locate these saddle points on the potential energy surface.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
For example, a computational study on the aminolysis of thiolactones provided detailed kinetic and thermodynamic data for both concerted and stepwise reaction pathways, highlighting the role of amine or thiol assistance in lowering the activation barriers. nih.gov A similar approach could be applied to understand the reactivity of the thioaminal bond in this compound under various conditions.
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum mechanics provides a detailed picture of individual molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. arxiv.org An MD simulation for this compound would involve placing a number of these molecules in a simulation box, often with a solvent like water, and calculating their trajectories by solving Newton's equations of motion. arxiv.orgnih.gov
The interactions between molecules are described by a "force field," which is a set of parameters and potential functions that define the energy of the system as a function of the atomic coordinates. nih.gov These force fields are parameterized using experimental data and high-level quantum chemical calculations.
MD simulations can provide valuable information about:
Solvation Structure: How solvent molecules arrange around the this compound molecule.
Intermolecular Forces: The nature and strength of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, between the molecules.
Bulk Properties: Collective properties like density and diffusion coefficients can be estimated.
Conformational Dynamics: How the molecule samples different conformations in a condensed phase.
By analyzing the trajectories from an MD simulation, one can understand how intermolecular interactions influence the structure and dynamics of the liquid state. youtube.com
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are widely used to predict spectroscopic properties, which can be a powerful aid in structure elucidation and the interpretation of experimental spectra. nih.gov
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to calculate the isotropic magnetic shielding constants for each nucleus. nih.govnih.gov These shielding constants can then be scaled to yield predicted chemical shifts that often show excellent agreement with experimental values. Such calculations can be crucial for assigning signals in complex spectra or for distinguishing between different isomers or conformers. For instance, DFT-GIAO calculations have been successfully applied to predict ¹³C and ¹⁵N NMR chemical shifts for a variety of organic molecules, including acetals, proving effective in identifying correct regioisomers and tautomers. nih.govrsc.org
Vibrational Frequencies: The vibrational frequencies that correspond to the absorption peaks in an infrared (IR) or Raman spectrum can also be calculated. q-chem.com This is typically done by first optimizing the molecular geometry and then calculating the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic coordinates). Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes. openmopac.net Because these calculations often neglect anharmonicity, the calculated frequencies are often systematically scaled to improve agreement with experimental data. q-chem.com These predicted spectra can help in assigning the vibrational modes of the molecule.
Table 2: Representative Predicted Spectroscopic Data for Structurally Related Compounds
| Spectroscopic Property | Computational Method | Application to this compound | Reference Compound(s) |
| ¹³C NMR Chemical Shifts | DFT/GIAO | Assignment of carbon signals, distinguishing between conformers. | Acetals nih.gov |
| ¹⁵N NMR Chemical Shifts | DFT/GIAO | Probing the electronic environment of the nitrogen atom. | Various N-containing heterocycles rsc.org |
| Vibrational Frequencies (IR/Raman) | DFT (Harmonic Analysis) | Assignment of functional group vibrations (e.g., C-N, C-S, C-H stretches). | Peptides, Amino Acids nih.gov |
This computational toolkit provides a powerful, non-experimental means to investigate the chemical and physical properties of this compound in great detail, offering predictions and insights that complement and guide experimental work.
Exploration of Analogues and Derivatives of Diethyl Methylsulfanyl Methyl Amine
Structural Modifications and Their Impact on Reactivity and Functionality
The reactivity and functionality of the diethyl[(methylsulfanyl)methyl]amine core can be systematically tuned through structural modifications at two key positions: the dialkylamino group and the alkylsulfanyl moiety.
The ethyl groups attached to the nitrogen atom play a crucial role in defining the steric and electronic environment of the amine. Replacing these with other alkyl groups can significantly influence the molecule's reactivity.
The size of the N-alkyl groups is a critical factor. For instance, in related N-alkyl arylsulfonamides, increasing the steric bulk of the alkyl groups on the nitrogen, such as moving from methyl or ethyl to larger groups like isopropyl or isobutyl, can prevent certain intramolecular cyclization reactions. This effect facilitates other desired transformations, such as rearrangement, leading to higher yields of the intended product. This principle suggests that varying the alkyl substituents on the nitrogen of this compound from ethyl to larger or more branched groups could be used to direct its reactivity in synthetic applications.
Table 1: Common Alkyl Group Variations and Their General Impact
| Alkyl Group | Common Name | General Impact on Reactivity |
| -CH₃ | Methyl | Less steric hindrance, may allow for multiple reaction pathways. |
| -CH₂CH₃ | Ethyl | Baseline for comparison in the parent compound. |
| -CH(CH₃)₂ | Isopropyl | Increased steric bulk near the nitrogen, can block or slow down certain reactions. |
| -C(CH₃)₃ | tert-Butyl | Significant steric hindrance, highly selective reactions are often favored. |
The methylsulfanyl group (-SCH₃) is another key site for modification. Altering the alkyl group attached to the sulfur atom or replacing the sulfur with other heteroatoms can lead to derivatives with different properties. For example, replacing the methyl group with larger alkyl or aryl groups can influence the molecule's lipophilicity and steric profile.
Furthermore, the sulfur atom itself is susceptible to oxidation, which can yield sulfoxide (B87167) and sulfone derivatives. These oxidized forms introduce more polar functional groups, which would dramatically alter the chemical properties of the molecule, such as its solubility and coordinating ability. For example, the related compound Diethyl ((methylsulfonyl)methyl)phosphonate contains a sulfonyl group (SO₂), indicating that such oxidation is a feasible modification.
Synthesis and Characterization of Novel Derivatives
The synthesis of novel derivatives based on the this compound scaffold can be achieved through various established organic chemistry reactions. For instance, analogues with different N-alkyl groups can be prepared via reductive amination of a secondary amine under conditions like the Eschweiler-Clarke reaction.
The synthesis of related heterocyclic systems often involves cyclization reactions where a methylsulfanyl group is a key part of the starting material. For example, novel pyrimidopyrazolopyrimidine systems have been synthesized from precursors containing a methylsulfanyl group. Similarly, the synthesis of 2-methylsulfanyl-1H-imidazoles involves the alkylation of a thione with methyl iodide. These methods could be adapted to create heterocyclic derivatives from the this compound core.
Characterization of these new derivatives is typically performed using a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the structure of the synthesized compounds. Mass Spectrometry (MS) is used to confirm the molecular weight and fragmentation pattern of the new molecules.
Emerging Research Applications in Chemical Sciences
Catalytic Applications and Ligand Design
Thioether amines are a well-established class of bidentate ligands in coordination chemistry and catalysis. The presence of both a soft sulfur donor and a hard nitrogen donor allows these molecules to bind with a variety of metal centers, influencing the metal's electronic properties and steric environment. This coordination is crucial for controlling catalytic activity and selectivity.
In the context of catalysis, the diethyl[(methylsulfanyl)methyl]amine molecule could serve as a specialized ligand. The tertiary amine provides a sterically hindered and electron-rich coordination site, while the methylsulfanyl group offers a secondary, softer binding site. This combination can be exploited in transition-metal-mediated reactions. For instance, research on palladium nanoparticles has shown that the structure of thiolate ligands significantly impacts catalytic outcomes. nih.gov Studies using isomeric pentanethiolate ligands revealed that the position of a methyl group relative to the sulfur atom can control the catalytic activity and selectivity between isomerization and hydrogenation of alkenes. nih.gov Specifically, ligands with a methyl group at the beta position relative to the sulfur atom were found to decrease the catalytic activity of palladium nanoparticles more than those with the methyl group at the gamma position. nih.gov This principle of steric influence near the metal center is directly applicable to the design of ligands like this compound for tuning catalytic performance.
Furthermore, the development of ligand-controlled reactions is a significant goal in synthetic chemistry, as it allows for regioselectivity to be determined by the catalyst system rather than the substrate. acs.org The unique steric and electronic profile of this compound could be leveraged in such systems, for example, in nickel-catalyzed hydrofunctionalization reactions where the ligand structure dictates the reaction pathway. acs.org
Applications in Materials Chemistry Research
Amines are frequently used in polymer chemistry as initiators, catalysts, or modifiers. The structural features of this compound suggest its potential utility in polymerization processes, particularly for sulfur-containing polymers. Polyesters derived from thioesters (polythioesters) are gaining interest due to their unique properties and potential for degradability. researchgate.net
The synthesis of these materials often involves the ring-opening polymerization (ROP) of cyclic monomers like thiolactides. Research has demonstrated that while highly strained thiolactones can polymerize without a catalyst, less-strained monomers require the use of an amine catalyst to proceed effectively. researchgate.net For example, the ROP of rac-thiolactide can be catalyzed by amines such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or pyridine. researchgate.net In these systems, the amine activates the initiator (often a thiol) or the monomer to facilitate polymerization.
Given its nature as a tertiary amine, this compound could function as an organocatalyst in similar ROP reactions. Its basicity would be a key factor in its catalytic efficacy, and the thioether group might further modulate its interaction with the monomer or propagating chain end. The outcomes of such polymerizations, including monomer conversion and the molecular weight of the resulting polymer, are highly dependent on reaction conditions and the catalyst-to-initiator ratio, as illustrated by related systems.
Green Chemical Process Development
Green chemistry emphasizes the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The use of elemental sulfur, a widely available byproduct of the petroleum industry, in chemical synthesis is a key area of green chemistry research. digitellinc.com Amines have been identified as effective catalysts for reactions involving elemental sulfur.
A notable example is the synthesis of isothiocyanates from isocyanides and elemental sulfur. digitellinc.com This process, catalyzed by an amine, provides a much greener alternative to traditional methods that rely on highly toxic reagents like thiophosgene (B130339) or carbon disulfide. digitellinc.com The role of the amine catalyst is crucial for activating the sulfur and facilitating its addition to the isocyanide. This compound, as an amine, could potentially be employed in such catalytic systems.
Furthermore, the development of syntheses in environmentally benign solvents, such as water, is a core principle of green chemistry. mdpi.com The synthesis of sulfur-containing heterocyclic compounds, an important class of molecules in medicinal chemistry, has been successfully demonstrated in aqueous media. mdpi.com The solubility and stability of a catalyst like this compound in such green solvents would be critical to its utility in these applications. By replacing volatile and hazardous organic solvents, these processes significantly reduce their environmental impact. nih.gov The application of sulfur-containing amines in these contexts contributes to the development of more sustainable and economically viable chemical manufacturing. nih.gov
Future Research Directions and Outlook
Unexplored Synthetic Avenues for Enhanced Molecular Complexity
The structure of diethyl[(methylsulfanyl)methyl]amine serves as a foundational scaffold for the synthesis of more complex and potentially valuable molecules. Future research could focus on leveraging its inherent reactivity to build intricate molecular architectures.
C-H Functionalization: The methylene (B1212753) bridge connecting the nitrogen and sulfur atoms, as well as the α-carbons of the ethyl groups, are potential sites for direct C-H functionalization. Recent advancements in transition-metal catalysis could enable the selective introduction of new functional groups at these positions, providing rapid access to a library of derivatives. The selective C–H functionalization of thioethers is an area of extensive study for creating novel derivatives researchgate.net.
Multicomponent Reactions (MCRs): The amine functionality can participate in a variety of MCRs, such as the Mannich or Ugi reactions. Investigating the role of this compound in such reactions could lead to the one-pot synthesis of complex heterocyclic structures. The use of MCRs is an efficient strategy for accessing diverse products with good waste management chemistryforsustainability.org.
Oxidation and Derivatization of the Thioether: The sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. These oxidized derivatives would have significantly different electronic and steric properties, potentially serving as chiral auxiliaries (if the sulfoxide is resolved) or as key intermediates in further transformations, such as Julia-Kocienski olefination.
N-Oxide Formation and Reactivity: The tertiary amine can be converted to an N-oxide. This functional group can then participate in various rearrangements (e.g., the Meisenheimer rearrangement) or act as an oxidant, expanding the synthetic utility of the parent molecule.
A summary of potential synthetic modifications is presented in Table 1.
Table 1: Potential Synthetic Modifications of this compound
| Reaction Type | Target Site | Potential Reagents/Catalysts | Resulting Functional Group/Structure |
|---|---|---|---|
| C-H Functionalization | Methylene bridge, α-carbons | Pd, Rh, or Ru catalysts | Arylated, alkylated, or acylated derivatives |
| Multicomponent Reaction | Amine | Aldehydes, isocyanides, carboxylic acids | Complex heterocyclic systems |
| Sulfur Oxidation | Thioether | m-CPBA, H₂O₂, Oxone® | Sulfoxide, Sulfone |
| N-Oxidation | Amine | H₂O₂, m-CPBA | N-Oxide |
Advanced Mechanistic Studies of Underpinning Chemical Transformations
A deep understanding of the reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. For this compound, several areas warrant detailed mechanistic investigation.
Kinetics of Derivatization: Kinetic analysis of reactions involving this compound, such as its alkylation, oxidation, or participation in catalytic cycles, can provide profound mechanistic insights scripps.edu. Techniques like Reaction Progress Kinetic Analysis (RPKA) can help elucidate the roles of intermediates, catalysts, and reaction conditions scripps.edu. For instance, studying the Hammett plot for reactions of substituted analogues could reveal charge distribution in transition states rsc.org.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to model reaction pathways. These studies can predict the feasibility of proposed synthetic routes, identify key transition states and intermediates, and explain observed stereochemical and regiochemical outcomes.
Spectroscopic Interrogation: Advanced in-situ spectroscopic techniques, such as Photoionization and Photoelectron Photoion Coincidence Spectroscopy, can be used to identify and characterize transient reactive intermediates in catalytic reactions involving this molecule rsc.org. This would provide direct evidence for proposed mechanistic pathways.
Development of Novel Research Tools and Reagents
The unique structural features of this compound make it a candidate for development into novel reagents and tools for chemical research.
Bifunctional Ligands: The presence of both a hard nitrogen donor and a soft sulfur donor allows this molecule to act as a potential bidentate or bridging ligand in organometallic chemistry. Derivatives could be synthesized and screened for catalytic activity in a variety of transformations, such as cross-coupling or asymmetric catalysis.
Phase-Transfer Catalysts: Quaternization of the amine with a long alkyl chain could yield an ammonium salt with potential applications as a phase-transfer catalyst, combining the catalytic function with the coordinating properties of the thioether.
Thiol-Free Sulfur Reagents: There is a significant drive to develop alternatives to volatile and malodorous thiols in organic synthesis researchgate.netrsc.orgmdpi.com. This compound could serve as a precursor to novel electrophilic or nucleophilic sulfur-transfer reagents that are odorless and more stable. For example, conversion to a sulfonium salt could create a reagent for methylation or for the transfer of the CH₂N(Et)₂ group.
Integration with Machine Learning and AI in Chemical Discovery (General Trend)
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and discovery researchgate.netnih.gov. These tools can be applied to the study of this compound and its derivatives.
Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and unconventional synthetic routes to complex target molecules starting from simple building blocks like this compound pharmafeatures.com. These algorithms learn from vast databases of chemical reactions to identify plausible synthetic pathways that might not be obvious to a human chemist pharmafeatures.com.
Reaction Outcome and Condition Optimization: ML models can be trained to predict the outcome of reactions and to optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity researchgate.net. This can significantly accelerate the process of developing new synthetic methods for derivatives of this compound.
Automated Synthesis: The integration of AI with robotic platforms enables fully automated synthesis nih.govacs.org. An autonomous system like 'RoboChem' could be tasked with exploring the chemical space around this compound, performing reactions, analyzing the results, and deciding on the next experiment to run, thereby accelerating discovery sciencedaily.com.
Table 2: Comparison of Traditional and AI-Driven Approaches in Chemical Discovery
| Aspect | Traditional Approach | AI-Driven Approach |
|---|---|---|
| Route Design | Relies on human experience, intuition, and literature precedence. | Algorithmic retrosynthesis suggests novel and optimized pathways pharmafeatures.com. |
| Experimentation | Manual, often trial-and-error based optimization. | AI predicts optimal conditions; robots execute experiments autonomously sciencedaily.com. |
| Data Analysis | Manual interpretation of experimental data. | ML algorithms analyze large datasets to identify patterns and build predictive models. |
| Discovery Cycle | Slow, iterative process. | Accelerated "design-make-test-analyze" cycles nih.govacs.org. |
Potential for Sustainable Synthesis and Process Optimization
Future research must prioritize the development of environmentally benign and efficient chemical processes. The synthesis and application of this compound should be evaluated through the lens of green chemistry.
Greener Synthetic Routes: Efforts should be directed towards developing syntheses that utilize renewable feedstocks, employ catalytic rather than stoichiometric reagents, and minimize waste. For example, developing catalytic routes for amine synthesis from renewable resources is a key goal in green chemistry rsc.org. The use of elemental sulfur as a benign and abundant sulfur source in multicomponent reactions presents a sustainable alternative to traditional methods chemistryforsustainability.org.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product. This involves favoring addition reactions and minimizing the use of protecting groups.
Process Intensification: The use of flow chemistry and microreactor technology can lead to safer, more efficient, and scalable processes. Continuous manufacturing reduces waste, improves heat and mass transfer, and allows for precise control over reaction parameters.
Alternative Solvents: Research into the use of greener solvents, such as water, supercritical fluids, or bio-derived solvents, for the synthesis and reactions of this compound would significantly reduce the environmental impact.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block and tool in modern organic chemistry, while adhering to the principles of sustainable and efficient chemical practice.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for diethyl[(methylsulfanyl)methyl]amine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via alkylation of diethylamine with (methylsulfanyl)methyl chloride. Optimization involves adjusting reaction conditions:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity.
- Catalyst/base : Use inorganic bases (e.g., K₂CO₃) to neutralize HCl byproducts.
- Temperature : Moderate heating (40–60°C) to accelerate kinetics without side reactions.
Monitor progress via TLC or GC-MS. Yield improvements (~70–85%) are achievable by slow addition of alkylating agents to minimize dimerization .
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Ethyl groups appear as triplets (δ ~1.0–1.2 ppm for CH₃, δ ~2.4–2.6 ppm for CH₂N). The SCH₃ group shows a singlet at δ ~2.1 ppm (¹H) and δ ~15–20 ppm (¹³C).
- IR Spectroscopy : N-H stretch (3300–3500 cm⁻¹) confirms the amine; C-S stretch (600–700 cm⁻¹) identifies the thioether.
- Mass Spectrometry : Molecular ion peak at m/z 147 (C₆H₁₅NS) with fragmentation patterns (e.g., loss of SCH₃ or ethyl groups).
X-ray crystallography (via SHELX refinement) resolves crystal packing and bond angles if single crystals are obtained .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation; SCH₃ groups may release H₂S under acidic conditions.
- Storage : Under nitrogen at 2–8°C to prevent oxidation.
- Waste Disposal : Neutralize with dilute HCl before transferring to hazardous waste containers .
Advanced Research Questions
Q. How does the methylsulfanyl group influence the compound’s reactivity compared to oxygen analogs?
- Methodological Answer :
- Electronic Effects : Sulfur’s lower electronegativity increases electron density on the adjacent methyl group, enhancing nucleophilicity. Comparative Hammett studies (σ values) quantify this effect.
- Oxidation Sensitivity : SCH₃ can oxidize to sulfoxide/sulfone derivatives under mild conditions (e.g., H₂O₂), altering reactivity. Monitor via TLC or ¹H NMR.
- Applications : Thioether coordination in metal complexes (e.g., Pd catalysts) improves catalytic activity in cross-coupling reactions .
Q. What computational strategies predict solvent effects on this compound’s stability?
- Methodological Answer :
- DFT Calculations : Optimize geometry in solvents (e.g., water, DMSO) using B3LYP/6-31G(d). Solvation models (e.g., COSMO-RS) predict solvation free energy and pKa shifts.
- MD Simulations : Analyze hydrogen-bonding interactions with protic solvents.
- Validation : Compare computed dipole moments and charge distributions with experimental dielectric constant measurements .
Q. How can contradictory crystallographic data for derivatives be resolved?
- Methodological Answer :
- Twinning Analysis : Use SHELXL’s TWIN command to model twinned crystals.
- Flack Parameter : Apply Flack’s x parameter (superior to η for centrosymmetric impurities) to confirm chirality.
- Cross-Validation : Validate refined structures against NMR/IR data. For disordered regions, apply PART and ISOR restraints .
Q. What mechanistic insights govern nucleophilic substitutions involving this compound?
- Methodological Answer :
- Kinetic Studies : Pseudo-first-order kinetics (varying [Nu⁻]) to distinguish SN1 (rate independent of [Nu⁻]) vs. SN2 (rate ∝ [Nu⁻]).
- Steric Effects : Bulky diethyl groups favor SN1 (carbocation intermediate). Isotope effects (kH/kD) probe transition states.
- Leaving Group Impact : Compare reactivity with Br⁻ vs. Cl⁻ leaving groups; mesylate esters accelerate substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
